molecular formula C9H8O5 B1218158 3,4-Dihydroxyphenylpyruvic acid CAS No. 4228-66-4

3,4-Dihydroxyphenylpyruvic acid

Cat. No. B1218158
CAS RN: 4228-66-4
M. Wt: 196.16 g/mol
InChI Key: LQQFFJFGLSKYIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dihydroxyphenylpyruvic acid has been explored through various biochemical pathways, including those catalyzed by enzymes such as 4-hydroxyphenylpyruvic acid dioxygenase. This enzyme facilitates the conversion of 3,4-Dihydroxyphenylpyruvic acid to homogentisic acid, a key step in the tyrosine degradation pathway, suggesting the compound's critical role in metabolic processes related to amino acid catabolism (Endo et al., 1992).

Scientific Research Applications

  • Biochemical Research

    • Application : DPA is used in biochemical research as a substrate for enzyme activity studies .
    • Method : In a study, 19 lactic acid bacteria strains were screened for production of d-DSS using DPA as a substrate . A nonspecific coenzyme, d-lactate dehydrogenase (d-LDH82319), from Lactobacillus reuteri JN516 with high DPA reducing activity was identified .
    • Results : The Michaelis–Menten constant (Km), turnover number (kcat), and catalytic efficiency (kcat/Km) of d-LDH82319 for DPA were 0·09 mmol l −1, 2·17 s −1 and 24·07 (mmol l −1) −1 s −1, respectively, with NADH as the coenzyme . The Km, kcat and kcat/Km of d-LDH82319 for DPA were 0·10 mmol l −1, 0·13 s −1 and 1·30 (mmol l −1) −1 s −1, respectively, with NADPH as the coenzyme .
  • Pharmacological Research

    • Application : DPA is a precursor to d-3,4-Dihydroxyphenyllactic acid (d-DSS), a major biologically active water-soluble phenolic acid found in Salvia miltiorrhiza Bunge .
    • Method : DPA is converted to d-DSS through enzymatic reduction . This conversion is of interest due to the potential pharmacological applications of d-DSS .
    • Results : d-DSS and its derivatives have anti-oxidant, anti-thrombosis, anti-inflammatory, hypolipidemic, anti-atherosclerosis, hepatoprotective and anti-tumor potential pharmacological activities, as well as the ability to improve microcirculation and immunity and prevent organ damage .
  • Chemical Physics Research

    • Application : DPA is used in chemical physics research to study proton-coupled electron transfer (PCET) mechanisms .
    • Method : DFT calculations were carried out studying the described pathways subsequent to the scavenging of and by the 3,4-DHPPA in various media . The solvation was described in a hybrid manner using IEF-PCM model conjointly with a model that takes into account some solute-solvent interactions .
    • Results : It was found that the scavenging of hydroxyl radical by 3,4-DHPPA is thermodynamically governed by a one-step hydrogen atom transfer (CPCET) from the acid to the radical in all media . In kinetic viewpoint, CPCET still dominates in the vacuum and in nonpolar solvents, but in polar solvents it could compete strongly with the ET-PT mechanism so that the latter could slightly dominate .
  • Metabolic Studies

    • Application : DPA is used in metabolic studies to understand the metabolism of m-tyrosine in cats .
    • Method : The metabolic products of m-tyrosine in the cat were studied . m-Hydroxyphenylpyruvic and 3,4-dihydroxyphenylpyruvic acids were administered intravenously to cats and rats .
    • Results : The chief metabolic products of m-tyrosine in the cat are m-hydroxyphenylacetic acid and m-hydroxyphenylaceturic acid . m-Hydroxyphenylpyruvic and 3,4-dihydroxyphenylpyruvic acids increase the blood pressure of cats and rats when administered intravenously .

Safety And Hazards

When handling 3,4-Dihydroxyphenylpyruvic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

3,4-Dihydroxyphenylpyruvic acid has been found to have a higher antioxidant activity than other phenolic acids . This suggests potential future directions in exploring its antioxidant properties for various applications.

properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQFFJFGLSKYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962409
Record name 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxyphenylpyruvic acid

CAS RN

4228-66-4
Record name 3,4-Dihydroxyphenylpyruvic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4228-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxyphenylpyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
295
Citations
JJ Fifen, M Nsangou, Z Dhaouadi, O Motapon… - Computational and …, 2011 - Elsevier
In the human body, free radicals or reactive oxygen species (ROS) can be generated excessively and lead thereafter to many diseases. However, it was proved that 3,4-…
Number of citations: 97 www.sciencedirect.com
YH Wang, YJ Bai, TP Fan, XH Zheng… - Journal of Applied …, 2018 - academic.oup.com
Aims The purpose of this work was to find an efficient enzyme to synthesize d‐3,4‐dihydroxyphenyllactic acid (d‐DSS). Methods and Results Nineteen lactic acid bacteria strains were …
Number of citations: 5 academic.oup.com
T MAEDA, H SHINDO - Chemical and Pharmaceutical Bulletin, 1977 - jstage.jst.go.jp
3, 4-Dihydroxyphenylpyruvic acid-2-14 C (DHPP-2-14 C) was prepared from glycine-2-14 C and the specific formation of L-3, 4-dihydroxyphenylalanine (L-DOPA) from DHPP was …
Number of citations: 9 www.jstage.jst.go.jp
IB Lindén, PJ Neuvonen… - Acta Pharmacologica et …, 1982 - Wiley Online Library
Various drugs have been studied in order to improve the bioavailability of L‐DOPA. In the present study, the α‐ketoacid of L‐DOPA, 3,4‐dihydroxyphenylpyruvic acid (DHPPA) and its …
Number of citations: 5 onlinelibrary.wiley.com
RS Pogrund, W Drell, WG Clark - Journal of Pharmacology and Experimental …, 1961 - ASPET
In confirmation of the work of others L-3,4-dihydroxyphenylalanine (dopa) increases the blood pressure when injected intravenously, due to its decarboxylation to dopamine by dopa …
Number of citations: 35 jpet.aspetjournals.org
T MAEDA, N MIYAKOSHI, H SHINDO - … and Pharmaceutical Bulletin, 1977 - jstage.jst.go.jp
Metabolic fate of 3, 4-dihydroxyphenylpyruvic acid-2-14 C (DHPP-2-14 C) in rats was investigated and a rapid conversion of DHPP to L-3, 4-dihydroxyphenylalanine (L-DOPA) was …
Number of citations: 8 www.jstage.jst.go.jp
ML Wilson, CJ Coscia - The Journal of Organic Chemistry, 1979 - ACS Publications
Several lines of research2in our laboratory prompted an investigation of a more facile synthesis of 3, 4-dihydroxyphenylpyruvic acid (1). Since a previously reported synthetic procedure4…
Number of citations: 19 pubs.acs.org
JJ Fifen, Z Dhaouadi, M Nsangou… - International …, 2015 - downloads.hindawi.com
The distinction of concerted proton-coupled electron transfer (CPCET) from sequential one as well as proton transfer-electron transfer (PT-ET) from electron transfer-proton transfer (ET-…
Number of citations: 10 downloads.hindawi.com
T MAEDA, H SHINDO - Chemical and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
3, 4-Dihydroxyphenylpyruvic acid (DHPP) was mainly metabolized to L-3, 4-dihydroxyphenylalanine (L-DOPA) through transamination, while 3-methoxy-4-hydroxy-phenylpyruvic acid (…
Number of citations: 2 www.jstage.jst.go.jp
IB Lindén - Journal of Pharmacy and Pharmacology, 1980 - academic.oup.com
In the rat, various oral doses of 3,4-dihydroxyphenylpyruvic acid (DHPPA) administered simultaneously with L-dopa were shown to elevate the serum L-dopa and cerebral dopamine …
Number of citations: 12 academic.oup.com

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